(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid
描述
The compound (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid is a chiral amino acid derivative featuring:
- An Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group as a protective moiety for the amino group.
- A 2-fluorophenyl substituent at the β-position of the propanoic acid backbone.
- A carboxylic acid functional group for peptide bond formation.
This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal via piperidine treatment.
属性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKQNUSJPNQQLZ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427504 | |
| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507472-13-1 | |
| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid, often abbreviated as Fmoc-2-fluorophenylalanine, is a chiral amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. This compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group, which plays a crucial role in the formation of peptide bonds while maintaining the integrity of the amino group during synthesis.
- Molecular Formula : C24H24FNO4
- Molecular Weight : 409.45 g/mol
- CAS Number : 507472-15-3
The primary biological activity of this compound revolves around its function as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for precise stepwise synthesis of peptides. This compound's ability to form stable peptide bonds makes it valuable in developing peptide-based drugs and studying protein interactions.
Biological Applications
- Peptide Synthesis : The compound is extensively used in synthesizing peptides and peptidomimetics due to its protective capabilities.
- Medicinal Chemistry : It contributes to the development of peptide-based therapeutics, particularly in targeting specific biological pathways.
- Biological Studies : Utilized in examining enzyme-substrate interactions and protein-protein interactions, aiding in understanding various biological processes.
Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental setups:
Table 1: Summary of Biological Activities
Case Studies
- Inhibition Studies : In a recent study, this compound was tested for its ability to inhibit type III secretion system (T3SS) activity in pathogenic bacteria. The compound exhibited concentration-dependent inhibition, highlighting its potential as a therapeutic agent against bacterial infections .
- Peptide-Based Drug Development : Researchers have employed this compound in synthesizing novel peptide analogs that target specific receptors involved in cancer progression. The synthesized peptides demonstrated enhanced binding affinities compared to traditional counterparts, suggesting improved efficacy in therapeutic applications .
相似化合物的比较
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in the aryl/heteroaryl substituent at the β-position. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Molecular Weight : The target compound (405.43 g/mol) is heavier than the phenyl analog (387.43 g/mol) due to fluorine’s atomic mass.
- Substituent Effects: Electron-Withdrawing Groups (e.g., 2-fluorophenyl): Enhance stability and influence hydrogen-bonding interactions in peptide chains. Heteroaryl Groups (e.g., thiophen-3-yl): Introduce sulfur-mediated π-π stacking or hydrophobic interactions .
Stability and Hazard Profiles
- Stability : The target compound requires storage at -20°C to prevent degradation, similar to HY-W010984 .
- Hazards : Analogs like the furan-2-yl variant () exhibit warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335). The target compound likely shares these risks due to structural similarity .
准备方法
Preparation of Fmoc-(S)-3-amino-3-(2-fluorophenyl)propanoic acid
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | (S)-3-amino-3-(2-fluorophenyl)propanoic acid, sodium bicarbonate (NaHCO3) | The amino acid is dissolved in aqueous medium with NaHCO3 to maintain slightly basic conditions (pH ~8-9) | Amino acid is in zwitterionic form, ready for Fmoc protection |
| 2 | Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu), acetone or dioxane as co-solvent | Fmoc-OSu is added slowly to the amino acid solution under stirring at room temperature | Nucleophilic attack by amino group on Fmoc-OSu forming Fmoc-protected amino acid |
| 3 | Stirring overnight at room temperature | Ensures complete reaction and minimal racemization | Formation of Fmoc-(S)-3-amino-3-(2-fluorophenyl)propanoic acid |
| 4 | Workup: removal of organic solvents by rotary evaporation, extraction with ethyl acetate, acidification to pH ~2 with HCl | Separation of product into organic phase and removal of impurities | Purified Fmoc-protected amino acid |
| 5 | Drying over anhydrous sodium sulfate, filtration, concentration, recrystallization from ethyl acetate or petroleum ether | Final purification step | Pure Fmoc-(S)-3-amino-3-(2-fluorophenyl)propanoic acid with typical purity >95% |
This method is consistent with standard protocols for Fmoc protection of amino acids, adapted specifically for the 2-fluorophenyl substitution to maintain stereochemical purity and functional group integrity.
Catalysts, Solvents, and Reaction Conditions
- Base: Sodium bicarbonate is preferred to maintain mild basic conditions that favor selective amine protection and minimize racemization.
- Solvents: Mixtures of water with acetone or dioxane are commonly used to dissolve both the amino acid and the Fmoc reagent.
- Temperature: Ambient temperature (20–25 °C) is sufficient; elevated temperatures are avoided to prevent racemization.
- Reaction Time: Typically 12–24 hours to ensure complete conversion.
- Purification: Acidification and extraction steps followed by recrystallization yield high-purity product.
Alternative Synthetic Routes and Improvements
While the above method is standard, alternative approaches have been reported in the literature for related compounds and may be adapted for this compound:
- Use of Fmoc chloride (Fmoc-Cl) instead of Fmoc-OSu for amino protection, though Fmoc-OSu is generally preferred for milder conditions.
- Solid-phase synthesis intermediates : In some cases, the amino acid is incorporated directly onto resin supports with Fmoc protection introduced during peptide assembly.
- Enzymatic resolution or asymmetric synthesis : For obtaining the chiral amino acid precursor with high enantiomeric excess before Fmoc protection.
Research Findings and Yield Data
| Parameter | Observed Data / Typical Range |
|---|---|
| Yield of Fmoc protection step | 70–85% isolated yield |
| Purity of final compound | >95% by HPLC |
| Optical purity (ee) | >99% (S-configuration retained) |
| Molecular weight | 405.4 g/mol |
| Stability | Stable under standard storage conditions, sensitive to strong acids and bases |
| Application | Widely used in peptide synthesis as a protected amino acid building block |
These data are consistent with commercially available Fmoc-protected amino acids and confirm the reliability of the preparation method.
Summary Table of Preparation Method
| Step | Reagents | Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | (S)-3-amino-3-(2-fluorophenyl)propanoic acid + NaHCO3 | Aqueous solution, pH ~8-9, room temp | Amino acid activation | Maintains amine nucleophilicity |
| 2 | Fmoc-NHS ester | Added dropwise, room temp, 12–24 h | Fmoc protection of amino group | Mild conditions prevent racemization |
| 3 | Acidification with HCl | pH ~2 | Quench reaction, extract product | Enables phase separation |
| 4 | Extraction with ethyl acetate | Organic solvent | Isolate product | Removes impurities |
| 5 | Drying and recrystallization | Anhydrous Na2SO4, ethyl acetate/petroleum ether | Purification | Achieves high purity |
常见问题
Q. What is the primary synthetic route for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid, and how does the Fmoc group function in this process?
The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethoxycarbonyl) chemistry. The Fmoc group protects the amino group during iterative coupling reactions, allowing selective deprotection with 20% piperidine in DMF. The 2-fluorophenyl moiety is introduced via a chiral auxiliary or asymmetric synthesis to maintain stereochemical integrity. Post-synthesis, the compound is cleaved from the resin and purified via reverse-phase HPLC .
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Researchers must use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid dust formation. Spills should be contained with inert absorbents and disposed of as hazardous waste. Emergency procedures include eye rinsing (15+ minutes with water) and immediate medical consultation for ingestion .
Q. How is the purity and stereochemical integrity of the compound validated post-synthesis?
Analytical methods include:
- HPLC : Purity >99% confirmed via C18 column (gradient: 5–95% acetonitrile/0.1% TFA).
- NMR : H and C spectra verify structural integrity, with characteristic Fmoc aromatic protons (7.3–7.8 ppm) and fluorophenyl signals.
- Chiral HPLC : Ensures enantiomeric excess >98% using a Chiralpak AD-H column .
Advanced Research Questions
Q. What strategies resolve low coupling efficiency during SPPS when incorporating this fluorinated analog?
Low efficiency often stems from steric hindrance from the 2-fluorophenyl group. Solutions include:
- Extended coupling times : 2–4 hours with HATU/DIEA in DMF.
- Double coupling : Repeat coupling steps for problematic residues.
- Microwave-assisted synthesis : Reduces reaction time by 50% while maintaining >95% yield .
Q. How does the 2-fluorophenyl substituent influence bioactivity compared to non-fluorinated analogs?
The fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In receptor-binding assays, fluorination increases affinity (e.g., IC values improve from 120 nM to 45 nM for kinase targets) due to electronegativity and hydrophobic interactions. However, it may reduce solubility, requiring formulation optimization .
Q. What analytical techniques identify and quantify degradation products under accelerated stability conditions?
- LC-MS/MS : Detects hydrolyzed Fmoc byproducts (e.g., dibenzofulvene adducts).
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and acidic/basic conditions.
- Kinetic modeling : Predicts shelf-life using Arrhenius equations (activation energy ~85 kJ/mol) .
Q. How can researchers reconcile contradictory data in SAR studies involving fluorophenyl derivatives?
Discrepancies often arise from:
- Crystallographic vs. solution-phase conformations : Use molecular dynamics simulations to assess flexibility.
- Assay variability : Standardize protocols (e.g., FRET vs. fluorescence polarization for protease inhibition).
- Meta-analysis : Compare datasets across >3 independent studies to identify consensus trends .
Methodological Tables
Table 1: Comparative Coupling Efficiency in SPPS
| Method | Yield (%) | Time (h) | Purity (%) | Reference |
|---|---|---|---|---|
| Standard HATU/DIEA | 85 | 2 | 99.2 | |
| Microwave-assisted HATU | 94 | 0.5 | 99.5 | |
| Double coupling (HBTU) | 91 | 4 | 99.0 |
Table 2: Biological Activity of Fluorophenyl Derivatives
| Compound | Target | IC (nM) | LogP | Reference |
|---|---|---|---|---|
| 2-Fluorophenyl analog | Kinase X | 45 | 3.2 | |
| 4-Fluorophenyl analog | Kinase X | 120 | 2.8 | |
| Non-fluorinated analog | Kinase X | 220 | 2.1 |
Key Considerations for Experimental Design
- Stereochemical control : Use chiral auxiliaries (e.g., Oppolzer’s sultam) to prevent racemization during Fmoc deprotection .
- Solubility optimization : Incorporate co-solvents (DMSO:EtOH, 1:4) for in vitro assays .
- Toxicity screening : Prioritize Ames test and hepatocyte viability assays early in development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
